Clinprost

Beschreibung

Contextualization of Prostanoid Analogues within Lipid Mediator Research

Prostanoids are a class of oxygenated fatty acids derived from arachidonic acid and other polyunsaturated fatty acids. They belong to the broader family of lipid mediators, which are signaling molecules involved in a vast array of biological processes, including inflammation, pain, fever, blood pressure regulation, and platelet aggregation. frontiersin.orgresearchgate.netersnet.orgersnet.org Prostanoids exert their effects by binding to specific G protein-coupled receptors on target cells. frontiersin.orgersnet.orgresearchgate.net The primary prostanoids include prostaglandins (B1171923) (such as PGE₂, PGD₂, PGF₂α), thromboxane (B8750289) A₂ (TXA₂), and prostacyclin (PGI₂). frontiersin.orgresearchgate.net Research in contemporary chemical biology often focuses on understanding the intricate roles of these lipid mediators and developing tools to modulate their pathways. Synthetic analogues of prostanoids are crucial in this research, serving as stable probes to study receptor interactions, signaling cascades, and biological outcomes, overcoming limitations associated with the instability of native compounds. researchgate.netnih.gov

Rationale for Development of Stable Prostacyclin Analogues: Addressing Biological Instability

Native prostacyclin (PGI₂) is a potent vasodilator and inhibitor of platelet aggregation, primarily produced by vascular endothelial cells. frontiersin.orgresearchgate.netersnet.orgnih.gov Despite its significant biological importance, PGI₂ is chemically unstable, particularly at physiological pH and temperature. frontiersin.orgresearchgate.netcaymanchem.com It undergoes rapid hydrolysis to the biologically inactive metabolite 6-keto-prostaglandin F₁α (6-keto-PGF₁α). frontiersin.orgcaymanchem.comresearchgate.net This intrinsic instability results in a very short half-life in vivo, typically ranging from seconds to a few minutes. nih.govcaymanchem.comresearchgate.net

The rapid degradation of native PGI₂ presents significant challenges for its study and for the development of therapeutic strategies targeting the prostacyclin pathway. researchgate.netnih.gov To overcome this limitation, synthetic prostacyclin analogues have been developed. These analogues are designed with modified chemical structures that retain the biological activity of PGI₂ but exhibit significantly enhanced chemical stability, allowing for more consistent and prolonged biological effects. researchgate.netnih.govnih.gov The development of stable analogues is essential for detailed pharmacological studies, investigation of receptor interactions, and the exploration of the therapeutic potential of prostacyclin pathway modulation. researchgate.netnih.gov

Overview of Clinprost as a Representative Synthetic Prostacyclin Mimetic

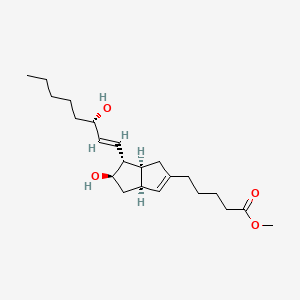

This compound, also known by synonyms such as Isocarbacyclin (B1236256) methyl ester and TEI-9090, is a synthetic analogue of prostacyclin. nih.govontosight.ai It is designed to mimic the biological effects of native prostacyclin, primarily by acting as an agonist at the prostacyclin receptor (IP receptor). ersnet.orgresearchgate.netontosight.ai this compound possesses a modified chemical structure compared to PGI₂, which contributes to its improved stability. researchgate.netontosight.ai The chemical name for this compound is methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate, with a molecular formula of C₂₂H₃₆O₄ and a molecular weight of 364.5 g/mol . nih.gov Its structure features a bicyclo[3.3.0]octene core. chemistryviews.orguncg.edu

Research findings indicate that this compound is a potent agonist at the IP receptor, triggering intracellular signaling cascades that lead to effects such as vasodilation and inhibition of platelet aggregation, similar to native PGI₂. ersnet.orgontosight.ai Studies have investigated the synthesis of this compound and its analogues, highlighting various synthetic strategies to achieve the desired stereochemistry and structure. researchgate.netchemistryviews.orguncg.eduresearchgate.net For example, asymmetric total synthesis methods have been developed to efficiently produce this compound with high enantioselectivity. chemistryviews.org Investigations into the transport of this compound, including in formulations like lipid microspheres, have explored its permeability across biological barriers in in vitro and in vivo models. nih.gov These studies contribute to understanding the pharmacokinetic properties and potential applications of this synthetic prostacyclin mimetic in research settings. nih.gov

Data related to the half-life of native prostacyclin in biological matrices underscores the rationale for developing stable analogues like this compound. The table below illustrates the observed instability of PGI₂.

| Biological Matrix | Half-Life of PGI₂ (at 37°C) | Citation |

| Citrated human whole blood | 6.3 ± 0.8 minutes | nih.gov |

| Citrated human plasma | 10.7 ± 2.3 minutes | nih.gov |

| Citrated rabbit plasma | 10.8 ± 1.1 minutes | nih.gov |

| Citrated rabbit whole blood | 11.7 ± 3.3 minutes | nih.gov |

Note: Data presented is from in vitro studies measuring the disappearance rate of labeled prostacyclin.

The enhanced stability of synthetic analogues like this compound, compared to the short half-life of native PGI₂, makes them valuable tools in chemical biology for studying the prostacyclin pathway and exploring its potential modulation.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

88931-51-5 |

|---|---|

Molekularformel |

C22H36O4 |

Molekulargewicht |

364.5 g/mol |

IUPAC-Name |

methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate |

InChI |

InChI=1S/C22H36O4/c1-3-4-5-9-18(23)11-12-19-20-14-16(13-17(20)15-21(19)24)8-6-7-10-22(25)26-2/h11-13,17-21,23-24H,3-10,14-15H2,1-2H3/b12-11+/t17-,18-,19+,20-,21+/m0/s1 |

InChI-Schlüssel |

QIGRQPVOWVHYBT-KABTVRTISA-N |

SMILES |

CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)OC)O)O |

Isomerische SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)CCCCC(=O)OC)O)O |

Kanonische SMILES |

CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)OC)O)O |

Synonyme |

clinprost isocarbacyclin methyl ester TEI 9090 TEI-9090 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Clinprost and Its Analogues

Evolution of Synthetic Strategies for Prostacyclin Core Structures

The synthesis of prostacyclin core structures has evolved over time, with various approaches developed to address the challenges associated with the bicyclo[3.3.0]octene system. Early syntheses of prostaglandins (B1171923), including the prostacyclin core, often involved multi-step sequences. oup.com More recent strategies have focused on developing more efficient and stereoselective methods, often employing organocatalysis and metal-catalyzed reactions. chemistryviews.orgacs.orgresearchgate.netoup.comuncg.edu The goal is to rapidly increase molecular complexity while minimizing the number of steps, waste, and time required. uncg.edu

Asymmetric Total Synthesis of this compound

Asymmetric total synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this involves the stereocontrolled construction of its four contiguous stereocenters within the bicyclo[3.3.0]octene core. chemistryviews.orgacs.orgacs.org Several asymmetric synthetic routes to this compound have been reported, each employing different key transformations to establish the desired stereochemistry and skeletal structure. acs.orgacs.org

The bicyclo[3.3.0]octene core is a common structural motif in prostacyclin analogues and its stereoselective construction is a critical step in their synthesis. chemistryviews.orgacs.orgoup.comacs.org This rigid bicyclic system with fused five-membered rings presents challenges in controlling the relative and absolute stereochemistry of the ring junctions and substituents. chemistryviews.orgacs.orgacs.orgnih.gov

Asymmetric domino Michael/Michael reaction sequences have emerged as powerful tools for the stereoselective construction of cyclic systems, including the five-membered rings found in the prostacyclin core. chemistryviews.orgoup.comacs.orgnih.govresearchgate.netsemanticscholar.orgresearchgate.net This type of reaction involves a cascade of two Michael additions in a single reaction vessel, often catalyzed by chiral organocatalysts to induce asymmetry. chemistryviews.orgoup.comacs.orgnih.govresearchgate.netsemanticscholar.orgresearchgate.net For example, an asymmetric domino Michael/Michael reaction catalyzed by a diphenylprolinol silyl (B83357) ether has been utilized to construct the first five-membered ring of the this compound core in a one-pot sequence, starting from readily available precursors. chemistryviews.orgacs.orgoup.comacs.orgnih.govresearchgate.net This approach allows for the efficient and stereoselective formation of key intermediates with multiple stereocenters already established. chemistryviews.orgoup.comacs.orgnih.govresearchgate.netsemanticscholar.orgresearchgate.net

The intramolecular Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the formation of carbon-carbon double bonds, particularly α,β-unsaturated esters and ketones. mdpi.comacs.orgresearchgate.net In the context of this compound synthesis, intramolecular HWE reactions have been employed to construct the bicyclo[3.3.0]octenone core by forming the endocyclic double bond and closing the second five-membered ring. chemistryviews.orgacs.orgoup.comacs.orgacs.orgnih.govresearchgate.net This reaction typically involves the reaction of a phosphonate-stabilized carbanion with a carbonyl group within the same molecule. mdpi.comresearchgate.net The stereochemical outcome (E or Z selectivity) of the resulting double bond can be influenced by the choice of reagents, solvent, and reaction conditions. researchgate.net In some synthetic routes to this compound, an intramolecular HWE reaction follows a domino Michael sequence to efficiently form the bicyclic core structure. chemistryviews.orgacs.orgoup.comacs.orgnih.govresearchgate.net

Metal catalysis plays a crucial role in modern organic synthesis, enabling transformations that are difficult to achieve through traditional methods. researchgate.net In the synthesis of this compound, various metal-catalyzed reactions have been employed to construct the complex molecular architecture and introduce specific functional groups with high efficiency and selectivity. acs.orgresearchgate.netuncg.eduscispace.comthieme-connect.com

Table 1: Key Reactions in this compound Synthesis

| Reaction Type | Role in Synthesis | Catalysis Type | Examples in this compound Synthesis |

| Asymmetric Domino Michael/Michael Reaction | Construction of the first five-membered ring | Organocatalysis (chiral) | Diphenylprolinol silyl ether-catalyzed reaction of ethyl 4-oxo-2-pentenoate and 3-(triphenylsilyl)propenal. chemistryviews.orgacs.orgoup.comacs.orgnih.govresearchgate.net |

| Intramolecular Horner–Wadsworth–Emmons Reaction | Formation of the bicyclo[3.3.0]octenone core | Base-catalyzed | Cyclization of a ketone intermediate to form the bicyclo[3.3.0]octenone core. chemistryviews.orgacs.orgoup.comacs.orgnih.govresearchgate.net |

| Palladium-Catalyzed Decarboxylative Coupling | Formation of C-C bond with CO2 extrusion | Palladium(0) catalysis | Decarboxylation of a pentadienyl dienoate with allylic rearrangement. researchgate.netuncg.eduscispace.comthieme-connect.combeilstein-journals.orgacs.orgdntb.gov.ua |

| Suzuki–Miyaura Coupling Reaction | Installation of side chains | Palladium catalysis | Used to install side chains in some synthetic routes. chemistryviews.orgacs.orgoup.comacs.orgnih.gov |

| Rhodium-Catalyzed Cycloaddition | Construction of bicyclic core (in some routes) | Rhodium(I) catalysis | Diene-ene [2+2+1] reaction in a nine-step synthesis. researchgate.netuncg.eduscispace.comthieme-connect.comorcid.org |

| Ruthenium-Catalyzed Cross-Metathesis | Attachment of side chains (in some routes) | Ruthenium(II) catalysis | Used to attach the enantiomerically enriched side chain. researchgate.netuncg.eduscispace.comthieme-connect.com |

| Stereoselective Reduction | Control of hydroxyl group stereochemistry | Reagent-controlled | Using reagents like (-)-DIP-Cl. oup.comsemanticscholar.org |

Metal-Catalyzed Key Transformations in this compound Synthesis

Rhodium-Catalyzed Diene-Diene Cycloaddition Approaches

Rhodium-catalyzed cycloaddition reactions have been employed in the synthesis of this compound to construct the bicyclic core structure. One notable approach utilizes a rhodium(I)-catalyzed diene-diene [2+2+1] cycloaddition, which is described as the first cyclocarbonylation between two dienes thieme-connect.comresearchgate.netuncg.edu. This reaction is crucial for assembling the bicyclic system and setting important stereocenters uncg.edu. In one reported synthesis, this rhodium-catalyzed step, in conjunction with a palladium-catalyzed decarboxylation and a ruthenium-catalyzed cross-metathesis, forms the final stages of the synthesis, installing a significant degree of complexity from relatively simple starting materials uncg.edu. The mechanism involves the rhodium catalyst coordinating to a conjugated system, forming the first ring of the bicycle, and then inserting a carbonyl ligand to expand the second ring uncg.edu. This diene-ene [2+2+1] reaction of tethered dienes, coupled with an in situ reduction, assembles the bicyclic core and diastereoselectively sets four of the five chiral centers in this compound uncg.edu. It has been noted that only the Z-isomer of the tetraene substrate reacts in the rhodium-catalyzed cycloaddition step in one specific synthesis thieme-connect.com.

Ruthenium-Catalyzed Cross-Metathesis for Structural Diversification

Ruthenium-catalyzed cross-metathesis reactions are valuable tools in the synthesis of this compound and its analogues, particularly for late-stage structural diversification researchgate.netuncg.edu. This reaction allows for the attachment of the allylic alcohol side chain, also known as the ω-side chain, at a late stage in the synthesis uncg.edu. This strategy is advantageous as it enables the rapid introduction of different terminal alkenes, leading to various analogues uncg.eduuncg.edu. The concept of using cross-metathesis for late-stage diversification has been shown to have excellent yields uncg.edu. In one nine-step synthesis of this compound, a ruthenium(II)-catalyzed cross-metathesis step is used to attach the enantiomerically enriched side chain, completing the carbon skeleton uncg.edu. This approach has been utilized to attach different side chains to explore the properties of this compound analogues uncg.edu.

Efficiency Metrics in Synthesis: Pot-Economy and Step-Economy Considerations

Efficiency in chemical synthesis is often evaluated using metrics such as pot-economy and step-economy. Step-economy focuses on minimizing the total number of synthetic steps required to transform starting materials into the target molecule uncg.eduacs.org. Pot-economy, closely related to step-economy, emphasizes minimizing the number of separate reaction vessels (pots) used, often by performing sequential reactions in a single vessel without intermediate purification acs.orgnih.gov.

A step-economical synthesis of this compound has been reported, which significantly reduced the number of steps compared to previous routes researchgate.netuncg.eduuncg.edu. This synthesis, utilizing a sequence of palladium-, rhodium-, and ruthenium-catalyzed reactions, achieved this compound in nine total steps, which was at least six steps fewer than prior syntheses researchgate.netuncg.edu. The chemoselectivity of the metal-catalyzed reactions in this route allowed for the avoidance of protecting groups, contributing to the reduced step count uncg.edu.

Pot-economy is also a crucial consideration for efficient synthesis, leading to reduced time, waste, and increased yields acs.orgnih.gov. A pot-economical synthesis of chiral, nonracemic this compound has been reported, synthesizing the molecule in seven pots with a 17% total yield and excellent enantioselectivity chemistryviews.orgresearchgate.netnih.govacs.org. This synthesis employed sequential one-pot transformations, including an asymmetric domino Michael/Michael reaction and an intramolecular Horner-Wadsworth-Emmons reaction, to build the core structure chemistryviews.orgresearchgate.netacs.org. The use of one-pot reactions minimizes workup operations and saves time acs.orgnih.gov.

Design and Synthesis of this compound Analogues for Mechanistic Probing

The design and synthesis of this compound analogues are essential for understanding the relationship between their chemical structure and biological activity (Structure-Activity Relationship or SAR) and for probing the underlying mechanisms of action.

Structure-Activity Relationship (SAR) Studies through Analog Generation

Structure-Activity Relationship (SAR) studies involve synthesizing a series of compounds with systematic modifications to the core structure or side chains and evaluating their biological activity to determine which parts of the molecule are responsible for its effects. For this compound and isocarbacyclin (B1236256), generating analogues with variations in the ω-side chain using methods like ruthenium-catalyzed cross-metathesis allows researchers to investigate how these structural changes impact biological activity uncg.eduuncg.eduuncg.edu. This late-stage diversification strategy facilitates the creation of a library of analogues for SAR studies uncg.eduuncg.edu. By synthesizing and testing these analogues, insights can be gained into the structural features necessary for desired activities, such as neuroprotection uncg.edu.

Enantioselective Synthesis of Chiral Analogues

This compound possesses multiple stereocenters, and its biological activity is dependent on its specific stereochemistry nih.govuni.lu. Enantioselective synthesis is therefore critical for producing the biologically active form of this compound and its chiral analogues. Enantioselective routes ensure that the desired stereoisomer is obtained with high purity. The rhodium-catalyzed cycloaddition step in one synthesis is reported to diastereoselectively set four of the five chiral centers in this compound uncg.edu. An asymmetric total synthesis of chiral, nonracemic this compound has been achieved using methods like an asymmetric domino Michael/Michael reaction catalyzed by a diphenylprolinol silyl ether, resulting in excellent enantioselectivity chemistryviews.orgresearchgate.netnih.govacs.org. Such enantioselective approaches are vital for providing access to stereochemically defined analogues required for rigorous SAR studies and mechanistic investigations.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6436040 |

| Isocarbacyclin | |

| Prostacyclin (PGI2) | 5280371 |

| 6-keto-Prostaglandin F1α | 5280403 |

Interactive Data Table Example (Based on synthesis efficiency data)

| Synthesis Method | Total Steps | Number of Pots | Total Yield (%) | Enantioselectivity |

| Sequential Pd, Rh, Ru Catalysis uncg.edu | 9 | Not specified | Not specified | Enantioselective |

| Pot-Economical Asymmetric Synthesis chemistryviews.orgresearchgate.netnih.govacs.org | Not specified | 7 | 17 | Excellent |

This table summarizes efficiency metrics from different synthetic approaches to this compound as discussed in the text. The "Not specified" entries indicate that the information was not available in the provided search snippets for that particular metric and synthesis method.

Molecular and Cellular Pharmacology of Clinprost: Receptor Interactions and Intracellular Signaling

Characterization of Prostanoid Receptor Binding and Affinity

The pharmacological activity of Clinprost is predicated on the binding of its active metabolite, isocarbacyclin (B1236256), to specific prostanoid receptors. Research has focused on delineating the affinity and selectivity of this interaction to understand its therapeutic potential and off-target effects.

Interaction with Prostacyclin Receptors (IP Receptors)

The primary target for the active form of this compound, isocarbacyclin, is the prostacyclin receptor, also known as the IP receptor. guidetopharmacology.org IP receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to various physiological responses, most notably vasodilation and inhibition of platelet aggregation. cvpharmacology.com Isocarbacyclin exhibits a high affinity for the IP receptor, which underlies the primary mechanism of action for this compound. guidetopharmacology.org

Subtype Selectivity and Affinity Profiling

To characterize the selectivity of this compound, its binding affinity for various prostanoid receptors has been investigated. As this compound (isocarbacyclin methyl ester, TEI-9090) is a prodrug, the binding profile of its active metabolite, isocarbacyclin (TEI-7165), is of primary importance.

Studies have shown that this compound itself has a low affinity for IP and prostaglandin (B15479496) E2 (EP) receptors and no affinity for thromboxane (B8750289) A2 (TP) receptors. guidetopharmacology.org However, upon conversion to isocarbacyclin, a significant increase in affinity for the IP receptor is observed. guidetopharmacology.org Isocarbacyclin demonstrates a high affinity for the IP receptor, with moderate to low affinity for EP and TP receptors, indicating its preferential, though not entirely exclusive, interaction with the IP receptor. guidetopharmacology.org

| Compound | Receptor | IC50 (nmol/L) |

|---|---|---|

| This compound (TEI-9090) | IP Receptor | 2803 ± 327 |

| This compound (TEI-9090) | EP Receptor | 2509 ± 1317 |

| This compound (TEI-9090) | TP Receptor | > 10000 |

| Isocarbacyclin (TEI-7165) | IP Receptor | 65.4 ± 28.5 |

Kinetics of Receptor-Ligand Engagement

Detailed kinetic studies determining the association (kon) and dissociation (koff) rate constants for the binding of isocarbacyclin to the IP receptor are not extensively available in the public domain. Such studies are crucial for a comprehensive understanding of the duration of action and the dynamic nature of the receptor-ligand interaction. The residence time of the drug at the receptor, which is inversely related to the dissociation rate (koff), is a key determinant of its pharmacological effect. wikipedia.org

Elucidation of Intracellular Signal Transduction Pathways

The binding of isocarbacyclin to the IP receptor initiates a cascade of intracellular events that mediate the pharmacological effects of this compound. This signaling is primarily transduced through the activation of G proteins and the subsequent generation of second messengers.

G Protein-Coupled Receptor (GPCR) Activation Mechanisms

The IP receptor, a member of the GPCR superfamily, is classically coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. cvpharmacology.comucl.ac.uk Upon agonist binding, the receptor undergoes a conformational change, which facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαs subunit. youtube.com This activation leads to the dissociation of the Gαs-GTP complex from the βγ subunits, allowing it to interact with and activate downstream effector enzymes. youtube.com

Protein Kinase A (PKA)-Dependent Signaling Cascades

The principal mechanism of action for this compound and other prostacyclin analogs following binding to the IP receptor on vascular smooth muscle cells is the activation of the Gs-protein pathway. cvpharmacology.com This activation stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govresearchgate.net The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. researchgate.net

PKA is a serine/threonine kinase that phosphorylates various downstream target proteins, mediating the cellular response. youtube.com In vascular smooth muscle cells, activated PKA phosphorylates and inhibits myosin light chain kinase (MLCK). cvpharmacology.com The inhibition of MLCK leads to reduced phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation. cvpharmacology.com Furthermore, the activation of the cAMP-PKA signaling pathway has been demonstrated to inhibit the proliferation of vascular smooth muscle cells, a key process in vascular remodeling and diseases like pulmonary hypertension. nih.goversnet.org

Activation of Phospholipase C/Inositol (B14025) Trisphosphate (IP3)/Diacylglycerol (DAG) Pathways

While the cAMP/PKA pathway is the primary signaling route for IP receptor agonists, research indicates that these compounds can also engage the Phospholipase C (PLC) pathway. A study using the prostacyclin analog iloprost (B1671730) demonstrated that prostacyclin receptors on cerebrovascular smooth muscle cells can couple to PLC, leading to the generation of the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

In this study, iloprost induced concentration- and time-dependent increases in IP3 production. nih.gov Notably, lower concentrations of iloprost (specifically 10⁻¹² M) resulted in a more significant increase in IP3 formation compared to higher concentrations (10⁻¹⁰ M to 10⁻⁶ M). nih.gov Iloprost also stimulated the generation of DAG at concentrations between 10⁻¹² M and 10⁻¹⁰ M. nih.gov The production of IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC), initiating a separate set of signaling cascades that can influence vasoconstriction and cell growth. nih.gov This suggests a dual signaling capacity for prostacyclin analogs, where the cellular context and agonist concentration may dictate the balance between cAMP- and PLC-mediated effects.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades

Prostacyclin analogs can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial regulators of cell proliferation, differentiation, and inflammation. The specific MAPK pathway affected can depend on the receptor subtype engaged and the cellular context.

For instance, under conditions where the IP receptor is dysfunctional or downregulated, prostacyclin and its analog iloprost have been shown to act via the thromboxane-prostanoid (TP) receptor. nih.gov Activation of the TP receptor in vascular smooth muscle cells initiates downstream signaling that involves MEK1/2 and JNK, which are key components of the MAPK signaling cascades. nih.gov

Furthermore, the prostacyclin analog beraprost (B1666799) sodium has been found to improve renal function in a rat model of diabetic nephropathy by inhibiting the p38MAPK signaling pathway. semanticscholar.org This inhibition was associated with a reduction in the expression of inflammatory and fibrotic markers, such as TGF-β1 and COX-2, highlighting the anti-inflammatory potential of prostacyclin analogs mediated through MAPK inhibition. semanticscholar.org

Investigation of Inter-Pathway Crosstalk and Regulatory Mechanisms

The signaling initiated by this compound is not confined to a single linear pathway but is characterized by considerable crosstalk between different signaling systems. This complexity arises from the ability of prostacyclin analogs to interact with multiple prostanoid receptor subtypes and even nuclear receptors, creating an integrated cellular response.

A primary example of crosstalk occurs when IP receptor function is compromised. In such pathological states, prostacyclin analogs can shift their activity to the TP receptor, effectively switching the downstream signaling from a predominantly Gs-cAMP-PKA pathway (leading to vasodilation) to a Gq-PLC-MAPK pathway (promoting cell proliferation and potential vasoconstriction). nih.govnih.gov

Moreover, prostacyclin analogs exhibit varying affinities for other prostanoid receptors. Iloprost can bind to the EP1 receptor, which couples to Gq and activates the PLC pathway, potentially counteracting the vasodilatory effects of IP receptor stimulation. ucl.ac.uknih.gov Treprostinil (B120252) shows high affinity for EP2 and DP1 receptors, both of which, like the IP receptor, couple to Gs and increase cAMP levels, potentially augmenting the vasodilatory and anti-proliferative effects. ucl.ac.uknih.gov This receptor promiscuity allows for a highly regulated and context-dependent cellular response. Additionally, some studies suggest that prostacyclin analogs can signal through nuclear peroxisome proliferator-activated receptors (PPARs), adding another layer of regulatory control over gene expression related to inflammation and cell growth. ersnet.orgnih.gov

Receptor Localization, Internalization, and Desensitization Studies

The efficacy and duration of this compound's signal are tightly regulated by the dynamic processes of IP receptor localization, internalization, and desensitization. Continuous or prolonged exposure to an agonist typically leads to a rapid desensitization of the receptor, a protective mechanism to prevent overstimulation. nih.gov

This process is initiated within minutes and involves the phosphorylation of the receptor's intracellular domains, a step primarily mediated by Protein Kinase C (PKC). nih.govnih.gov This phosphorylation uncouples the receptor from its associated G-protein, thereby attenuating the signal. nih.gov

Following desensitization, the receptor is marked for removal from the cell surface through endocytosis. The IP receptor is internalized into clathrin-coated vesicles in a process that involves β-arrestin. nih.gov Once internalized, the receptor can either be recycled back to the plasma membrane, allowing for the resensitization of the cell, or it can be targeted for degradation through the lysosomal pathway. nih.gov This dynamic trafficking of the IP receptor is crucial for modulating the cell's long-term responsiveness to prostacyclin analogs.

Cellular Responses Mediated by this compound in Experimental Systems

Effects on Vascular Smooth Muscle Cell Contractility

The primary and most well-characterized cellular response to this compound and other IP receptor agonists in the vasculature is the relaxation of smooth muscle cells, leading to vasodilation. cvpharmacology.com This effect is a direct consequence of the Gs-cAMP-PKA signaling cascade, which culminates in the inhibition of myosin light chain kinase and a decrease in the phosphorylation of the myosin light chain, the key event for muscle contraction. cvpharmacology.com

Experimental studies using prostacyclin analogs have consistently demonstrated this vasodilatory effect. For example, iloprost induces dose-dependent relaxation in pre-contracted rabbit mesenteric and coeliac arteries. nih.gov Similarly, both iloprost and treprostinil cause hyperpolarization of human pulmonary artery smooth muscle cells, another mechanism contributing to relaxation. researchgate.net While the primary effect is relaxation, the activation of contractile prostanoid receptors (e.g., TP or EP1) by some analogs under certain conditions can lead to vasoconstriction, highlighting the complex pharmacology of these compounds. nih.gov

Table 1: Effect of Prostacyclin Analogs on Vascular Smooth Muscle Cell Response

| Compound | Experimental System | Observed Effect | Primary Signaling Pathway | Reference |

|---|---|---|---|---|

| Iloprost | Rabbit Mesenteric & Coeliac Arteries | Dose-dependent relaxation | cAMP/PKA | nih.gov |

| Iloprost | Human Pulmonary Artery Smooth Muscle Cells | Hyperpolarization (Relaxation) | cAMP/PKA | researchgate.net |

| Treprostinil | Human Pulmonary Artery Smooth Muscle Cells | Hyperpolarization (Relaxation) | cAMP/PKA | researchgate.net |

| Iloprost | Piglet Cerebrovascular Smooth Muscle Cells | IP3 and DAG Production | Phospholipase C | nih.gov |

| Iloprost (in IP receptor-deficient cells) | Vascular Smooth Muscle Cells | Stimulated proliferation | MAPK (via TP receptor) | nih.gov |

Modulation of Platelet Activation and Aggregation Pathways

This compound, a stable prostacyclin analog, exerts potent inhibitory effects on platelet function by interacting with specific receptors and modulating intracellular signaling cascades. The primary mechanism involves the activation of the prostacyclin (IP) receptor on the platelet surface. ucd.ie This interaction initiates a signaling pathway that is central to the inhibition of platelet activation and aggregation. ucd.ie

Upon binding to the IP receptor, a Gs protein-coupled receptor, this compound stimulates adenylyl cyclase. ucd.ienih.gov This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). ucd.ienih.gov The resulting elevation in intracellular cAMP levels is the critical step in mediating the compound's antiplatelet effects. nih.govnih.gov

Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several intracellular proteins. ucd.ieresearchgate.net This phosphorylation cascade leads to two key downstream effects that suppress platelet activation:

Inhibition of Calcium Mobilization : PKA phosphorylates the inositol triphosphate (IP3) receptor on the dense tubular system (the platelet's calcium store), which inhibits the release of calcium (Ca2+) into the cytoplasm. researchgate.net

Sequestration of Cytosolic Calcium : PKA also promotes the uptake of Ca2+ from the cytosol back into the dense tubular system.

Since an increase in intracellular calcium is a crucial trigger for platelet shape change, granule release, and the activation of glycoprotein (B1211001) IIb/IIIa receptors, this compound's ability to suppress calcium signaling effectively blocks these processes. nih.govclinpgx.org By preventing the conformational change of the GP IIb/IIIa receptor, it cannot bind fibrinogen, thereby inhibiting the final common pathway of platelet aggregation. youtube.com

The inhibitory action of this compound, via the cAMP pathway, counteracts the effects of various platelet agonists, such as thromboxane A2 (TXA2) and adenosine diphosphate (ADP), which promote aggregation by decreasing cAMP or increasing intracellular calcium. nih.govclinpgx.org

Table 1: Effect of this compound (OP-1206) on Platelet Aggregation Note: The following table is a representative illustration based on typical findings for prostacyclin analogs. Specific quantitative data for this compound may vary based on experimental conditions.

| Agonist | This compound Concentration | Inhibition of Aggregation (%) | Primary Signaling Pathway Inhibited |

| ADP | Low (nM range) | Significant | P2Y12 receptor pathway (Gi-coupled, reduces cAMP) |

| Collagen | Low (nM range) | Significant | GPVI receptor pathway (activates PLC, increases Ca2+) |

| Thromboxane A2 | Low (nM range) | Significant | TP receptor pathway (Gq-coupled, increases Ca2+) |

| Thrombin | Low (nM range) | Moderate to Significant | PAR1/PAR4 receptor pathway (Gq/G12/13-coupled) |

Neuroprotective Mechanisms in Primary Neuronal Cultures

In preclinical investigations using primary neuronal cultures, prostacyclin analogs like this compound have demonstrated significant neuroprotective properties. nih.govnih.gov These cultures, which consist of neurons isolated directly from brain tissue and maintained in vitro, provide a model to study the direct effects of compounds on neuronal survival and function. neuroproof.comfrontiersin.org The neuroprotective mechanisms of this compound are believed to be multifactorial, extending beyond its vascular effects to direct actions on neural cells.

One of the proposed mechanisms involves the modulation of cellular signaling pathways that enhance neuronal resilience to stress. Activation of IP receptors, which are also expressed on neurons, can lead to an increase in intracellular cAMP. This elevation in cAMP is linked to the activation of neuroprotective signaling cascades, including the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor that upregulates the expression of genes associated with neuronal survival, plasticity, and anti-inflammatory responses.

Furthermore, studies on related compounds suggest that the neuroprotective effects may also be mediated by the suppression of neuroinflammation. By acting on glial cells (astrocytes and microglia) within the cultures, this compound can potentially reduce the production and release of pro-inflammatory cytokines and reactive oxygen species, which are known to be toxic to neurons, particularly under conditions mimicking injury or disease. nih.gov

A critical aspect of this compound's neuroprotective action is its ability to inhibit apoptosis, or programmed cell death, in neurons subjected to ischemic conditions. nih.gov In vitro models of ischemic stroke, such as oxygen-glucose deprivation (OGD), are used to simulate the damaging environment that neurons experience during a loss of blood flow to the brain. researchgate.net In these models, this compound has been shown to enhance neuronal survival by interfering with the apoptotic cascade. nih.gov

The anti-apoptotic mechanism is closely linked to the regulation of key proteins in the cell death pathway. researchgate.net Ischemic insults typically trigger the intrinsic apoptotic pathway, which is centered on the mitochondria. researchgate.net This involves:

An increase in the expression of pro-apoptotic proteins like Bax.

A decrease in the expression of anti-apoptotic proteins like Bcl-2. researchgate.net

This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, causing the release of cytochrome c into the cytosol. researchgate.net Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of executioner enzymes, primarily caspase-3, leading to cell death. bohrium.com

This compound is thought to exert its anti-apoptotic effects by modulating the expression of these regulatory proteins. nih.gov By promoting pathways that increase the expression of Bcl-2 and/or decrease the expression of Bax, this compound helps to stabilize the mitochondrial membrane and prevent the release of cytochrome c. mdpi.com This action effectively halts the progression of the apoptotic cascade, preserving neuronal integrity and function in the face of ischemic stress.

Table 2: Modulation of Apoptotic Markers by this compound in an In Vitro Ischemic Model Note: This table represents the expected effects of a neuroprotective agent like this compound based on established anti-apoptotic mechanisms. Specific results can vary.

| Apoptotic Marker | Change with Ischemic Insult | Expected Effect of this compound Treatment | Role in Apoptosis |

| Bcl-2 | Decrease | Increase / Restoration | Anti-apoptotic (inhibits mitochondrial pore formation) |

| Bax | Increase | Decrease / Inhibition | Pro-apoptotic (promotes mitochondrial pore formation) |

| Bax/Bcl-2 Ratio | Increase | Decrease | Key determinant of cell fate (high ratio favors apoptosis) |

| Cytochrome c (cytosolic) | Increase | Decrease | Initiates apoptosome formation |

| Activated Caspase-3 | Increase | Decrease | Executioner caspase, cleaves cellular substrates |

| Neuronal Viability | Decrease | Increase / Preservation | Overall measure of cell survival |

Preclinical Research Methodologies and Models in Clinprost Investigation Non Human Studies

In Vitro Experimental Systems for Pharmacological Characterization

In vitro, or "within the glass," studies are foundational for the initial pharmacological assessment of compounds like Clinprost. news-medical.net These experimental systems facilitate a detailed examination of the compound's interaction with specific cellular elements and its influence on cellular activities in a controlled setting. news-medical.netcreative-biolabs.com

Cell-based assays are critical for ascertaining the functional activity of this compound at its designated receptors. nih.govnih.gov These assays often use cells that either naturally express or are genetically modified to express prostacyclin (IP) receptors. nih.gov The binding of this compound to these receptors triggers a signaling cascade, which can be measured to determine the compound's potency and efficacy. mdpi.com For example, human erythroleukemia (HEL) cells, which have endogenous IP receptors, have been used to evaluate this compound's capacity to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a vital second messenger.

Key Finding: In HEL cells, this compound has demonstrated potent agonism at the IP receptor, resulting in a marked elevation of intracellular cAMP levels.

Organ bath studies offer a more integrated physiological context to evaluate the effects of this compound on tissue function, especially on the contractility of smooth muscle. dmt.dkscireq.com In these experiments, isolated tissues, such as blood vessels, are mounted in an organ bath, and alterations in their tension are recorded in response to different substances. youtube.comnih.gov This methodology has been key in demonstrating the vasorelaxant characteristics of this compound. scireq.com

Key Finding: In pre-contracted rabbit aortic preparations, this compound elicits a concentration-dependent relaxation, underscoring its vasodilatory effects mediated by the activation of IP receptors on vascular smooth muscle cells.

Biochemical assays are utilized to measure the downstream consequences of the this compound-receptor interaction, such as the activation of enzymes and the generation of second messengers. thermofisher.comnih.gov A frequent assay is the measurement of adenylyl cyclase activity, the enzyme that produces cAMP.

Key Finding: Biochemical assays have substantiated that this compound's interaction with the IP receptor activates the Gs protein, which subsequently stimulates adenylyl cyclase, leading to increased intracellular cAMP concentrations.

Flow cytometry is a sophisticated technique for analyzing the properties of individual cells within a diverse population. immunostep.comyoutube.com In the study of this compound, it can be employed to evaluate the expression of particular cell surface markers, such as the IP receptor, and to investigate intracellular signaling events on a single-cell basis. nih.govnih.gov For instance, it can be used to examine the impact of this compound on platelet activation by quantifying the expression of activation markers like P-selectin. unipd.it

Key Finding: Flow cytometry analyses have indicated that this compound can impede platelet activation, as shown by a decrease in P-selectin expression on the platelet surface after stimulation with agonists.

In Vivo Animal Models for Mechanistic and Efficacy Studies

In vivo animal models are crucial for assessing the physiological and potential therapeutic effects of this compound in a whole-organism setting. nih.gov These models enable the investigation of its effectiveness in various disease conditions and offer understanding into its mechanisms of action in a more intricate biological milieu. mednexus.org

Rodent models of ischemia, particularly cerebral ischemia, have been employed to explore the neuroprotective properties of this compound. nih.govmednexus.org In these models, blood flow to a specific brain area is obstructed, either temporarily or permanently, causing ischemic cell death. nih.gov The Mongolian gerbil is a frequently used model because of its distinct cerebral vascular structure, which makes it prone to global cerebral ischemia after the occlusion of both common carotid arteries. nih.govuni-mainz.denih.govmdpi.com

Key Finding: Investigations in gerbils experiencing transient forebrain ischemia have revealed that the administration of this compound can markedly diminish the delayed neuronal death seen in the hippocampus, a brain region especially susceptible to ischemic injury. nih.govmdpi.com This protective effect is believed to be due to its vasodilatory and anti-platelet aggregation qualities, which enhance cerebral blood flow, in addition to direct cytoprotective actions. mdpi.com

Interactive Data Table of Research Findings

| Research Area | Model/System | Key Finding |

| Receptor Functional Activity | Human Erythroleukemia (HEL) Cells | Potent agonist of the IP receptor, increasing intracellular cAMP. |

| Tissue Contractility | Rabbit Aortic Rings | Induces concentration-dependent vasorelaxation. |

| Second Messenger Quantification | Biochemical Assays | Activates adenylyl cyclase via Gs protein, leading to elevated cAMP. |

| Cellular Phenotyping | Flow Cytometry (Platelets) | Inhibits platelet activation by reducing P-selectin expression. |

| Ischemic Damage | Mongolian Gerbil | Reduces delayed neuronal death in the hippocampus following ischemia. nih.gov |

Non-Human Primate Models for Translational Research Relevance

Non-human primate (NHP) models are frequently employed in translational science to bridge the gap between initial preclinical findings and human clinical trials, owing to their significant anatomical and physiological similarities to humans. novapublishers.com These models are considered crucial for evaluating the efficacy and safety of new therapeutic agents, particularly for complex diseases. nih.govpreste.ai Common species used in such research include macaques, baboons, and marmosets. novapublishers.com The use of NHP models allows for the assessment of complex physiological and biochemical endpoints that are directly relevant to human conditions. nih.gov

Despite the importance of these models in biomedical research, a thorough search of available scientific literature did not yield specific studies investigating the use of this compound in non-human primate models for translational research purposes. Therefore, data regarding the evaluation of this compound in these specific models are not publicly available.

Pharmacodynamic Biomarker Assessment in Animal Studies

Pharmacodynamic (PD) biomarkers are essential tools in drug development, providing measurable indicators of a pharmacological response to a therapeutic agent. frontiersin.orgyoutube.com The assessment of these biomarkers in animal studies can help to establish proof-of-concept, understand the mechanism of action, and inform the selection of appropriate dose ranges for further studies. nih.govmdpi.com An ideal PD biomarker is sensitive, has a wide dynamic range, and is directly relevant to the drug's mechanism of action. youtube.com

However, specific preclinical studies detailing the assessment of pharmacodynamic biomarkers to characterize the biological effects of this compound in animal models are not described in the available public literature. Research outlining the specific molecular or physiological markers modulated by this compound in non-human studies has not been published.

Advanced Preclinical Techniques

Receptor Occupancy Studies in Animal Tissues

Receptor occupancy (RO) is a quantitative measure used in pharmacology to determine the percentage of a specific receptor target that is bound by a ligand, such as a drug molecule. nih.gov These studies are critical for understanding the relationship between drug exposure at the site of action and the resulting pharmacological effect. nih.govnih.gov Techniques like positron emission tomography (PET) or analysis of tissue homogenates using methods like liquid chromatography-mass spectrometry (LC-MS/MS) are often employed to determine RO in animal tissues. nih.govplos.org

Information regarding specific receptor occupancy studies conducted for this compound in animal tissues is not available in the public scientific domain. Consequently, data on the specific binding characteristics and target engagement of this compound at its receptor sites in preclinical models have not been reported.

Techniques for Assessing Blood-Brain Barrier Permeability in Research Models

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. Various preclinical research models are used to assess this permeability. nih.gov The investigation of this compound's ability to penetrate the BBB has been conducted using both in-vitro and in-vivo methodologies, particularly when formulated within lipid microspheres (LM). nih.gov

An in-vitro study utilized primary cultured monolayers of bovine brain capillary endothelial cells (BCECs) to model the BBB. This research found that the uptake of this compound formulated in lipid microspheres ([3H]this compound(LM)) was significantly inhibited by dansylcadaverine, an endocytosis inhibitor. This suggests that the transport of the lipid microspheres containing this compound into the endothelial cells is mediated by endocytosis. In contrast, the uptake of free [3H]this compound was not energy-dependent, indicating a mechanism of simple diffusion. nih.gov

In-vivo assessments in rats provided further insight into the BBB transport of this compound. A capillary depletion study, involving the perfusion of [3H]this compound(LM) via the internal carotid artery, demonstrated successful transport into the brain. The apparent distribution volume in the brain parenchyma was found to be approximately 45 times greater than that in the capillaries, confirming that the compound crosses the BBB to enter the brain tissue. nih.gov

Furthermore, an in-situ brain perfusion study was conducted in both normal rats and rats with induced forebrain ischemia. This technique determined the permeability coefficients for this compound and its active metabolite, isocarbacyclin (B1236256), both in their free forms and encapsulated in lipid microspheres. The results indicated that the permeability of [3H]this compound and [3H]this compound(LM) was notably higher than that of [3H]isocarbacyclin and its corresponding LM form. A key finding was that the BBB permeability for this compound and its LM formulation remained consistent in both normal and ischemic conditions. This suggests that the transport mechanism is robust and not negatively impacted by ischemic states, primarily due to the significant role of simple diffusion of this compound after its release from the lipid microspheres. nih.gov The collective evidence points to a multi-faceted transport mechanism for this compound(LM) across the BBB, involving endocytosis of the carrier microspheres, simple diffusion of the released this compound, and subsequent transport of its generated metabolite, isocarbacyclin. nih.gov

Interactive Data Table: Comparative Blood-Brain Barrier Permeability in Rat Models

This table summarizes the relative permeability findings from the in-situ brain perfusion study.

| Compound Formulation | Relative Permeability vs. Metabolite | Effect of Ischemia on Permeability | Predominant Transport Mechanism Contribution |

| [3H]this compound | Considerably Higher | Almost Identical to Normal | Simple Diffusion |

| [3H]this compound(LM) | Considerably Higher | Almost Identical to Normal | Simple Diffusion of released this compound |

| [3H]Isocarbacyclin | Lower than this compound | Almost Identical to Normal | N/A |

| [3H]Isocarbacyclin(LM) | Lower than this compound(LM) | Almost Identical to Normal | N/A |

Computational and Structural Biology Approaches in Clinprost Research

Molecular Modeling and Docking Studies of Ligand-Receptor Interactions

Molecular modeling and docking studies are fundamental computational techniques used to predict the preferred orientation and binding affinity of a ligand (such as Clinprost) to a receptor protein. mdpi.com This involves generating 3D models of both the ligand and the receptor and then simulating how the ligand fits into the receptor's binding site. mdpi.com The output of these studies typically includes binding poses (the predicted orientations of the ligand within the binding site) and scoring functions that estimate the strength of the interaction. mdpi.com

While specific detailed research findings on this compound's molecular docking studies were not extensively available in the search results, the methodology is widely applied in understanding ligand-receptor interactions for various compounds targeting diverse proteins, including GPCRs and enzymes. mdpi.commdpi.comnih.gov These studies can help researchers hypothesize how this compound might interact with potential biological targets and guide further experimental investigations.

Molecular Dynamics Simulations to Explore Receptor Conformational Changes

Molecular dynamics (MD) simulations extend the insights gained from static docking studies by simulating the movement and behavior of the ligand-receptor complex over time. mdpi.commdpi.combiorxiv.org These simulations allow researchers to observe conformational changes in the receptor upon ligand binding, explore the stability of the complex, and understand the dynamic nature of molecular interactions. mdpi.commdpi.combiorxiv.orgmpg.de MD simulations can reveal how the binding of a ligand like this compound might induce changes in the receptor's structure, which are often crucial for its activation or inhibition. mdpi.commdpi.combiorxiv.org

General applications of MD simulations in studying receptor conformational changes include investigating GPCR activation mechanisms, identifying new ligand binding sites, and understanding the dynamics of binding. mdpi.commdpi.com Studies on other systems have shown that MD simulations can reveal large conformational changes in receptor regions upon ligand interaction, such as shifts in transmembrane helices and the breaking of ionic locks, which are important for signal transduction. mdpi.com Although specific MD simulation studies focused solely on this compound were not prominently found, the principles and techniques described are directly applicable to understanding the dynamic interactions of this compound with its potential targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a ligand-based computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. computabio.comnih.govijsmr.in By analyzing a set of compounds with known activity, QSAR models can be built to predict the activity of new, untested compounds based on their molecular descriptors. computabio.comnih.govnih.gov This approach is valuable for prioritizing compounds for synthesis and experimental testing, effectively reducing the time and cost associated with drug discovery. nih.govyoutube.com

QSAR modeling can be used to predict various biological activities and properties, including binding affinity, toxicity, and pharmacokinetic parameters. ijsmr.innih.govinsilico.eu The process typically involves selecting relevant molecular descriptors (numerical representations of chemical structure), building a statistical model correlating these descriptors with activity, and validating the model's predictive power. computabio.comijsmr.innih.gov While specific QSAR studies focused on this compound were not detailed in the provided search results, the methodology is broadly applicable to series of compounds, including analogs of this compound, to predict their potential activity and guide the design of novel derivatives with improved properties. computabio.comnih.gov

In Silico Drug Target Identification and Pathway Analysis

In silico drug target identification and pathway analysis utilize computational tools and databases to identify potential protein targets for a compound and understand the biological pathways they are involved in. nih.govscielo.brnih.govbiorxiv.org This can involve analyzing genomic and proteomic data to identify proteins that are essential for a disease process or a pathogen's survival and then predicting whether a compound like this compound is likely to interact with these targets. nih.govscielo.brnih.govbiorxiv.org Pathway analysis helps to place potential targets within the context of broader biological networks, providing insights into the downstream effects of targeting a specific protein. nih.govscielo.brnih.gov

Methods for in silico target identification include comparative genomics, subtractive genomics (identifying targets present in a pathogen but absent in the host), and network-based approaches that analyze interactions within biological networks. nih.govscielo.brnih.govbiorxiv.org Pathway analysis often utilizes databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) to map identified targets onto known metabolic and signaling pathways. scielo.brnih.gov Although direct information on in silico target identification and pathway analysis specifically for this compound was not found, these methods are crucial in the broader context of understanding a compound's potential therapeutic applications by identifying the biological machinery it might influence. nih.govnibn.go.jp

Emerging Research Directions and Future Perspectives on Clinprost

Exploration of Novel Biological Targets and Off-Target Interactions through Chemical Proteomics

The principle of "one drug, one target" is increasingly viewed as an oversimplification, as many small molecules interact with multiple proteins to produce their therapeutic effects and side effects. Chemical proteomics has emerged as a powerful, unbiased strategy to globally map the protein interaction landscape of a drug within the native cellular environment. evotec.combenthamscience.com This approach moves beyond hypothesis-driven candidate protein analysis to provide a comprehensive profile of a drug's binding partners, including both intended targets and previously unknown "off-targets." marquette.edu

For Clinprost, the application of chemical proteomics represents a pivotal future direction. Methodologies such as activity-based protein profiling (ABPP) and photoaffinity labeling could be employed to systematically identify the full spectrum of this compound's molecular interactions. evotec.comyoutube.com This involves designing a this compound-derived chemical probe, often featuring a reporter tag (like biotin) and a photoreactive group, which can be introduced into living cells or lysates. youtube.com Upon activation, the probe covalently binds to interacting proteins, which can then be isolated and identified using advanced mass spectrometry. benthamscience.com

A comprehensive chemical proteomics analysis of this compound could:

Identify Novel Targets: Uncover previously uncharacterized protein targets that may contribute to its known therapeutic effects or suggest entirely new clinical applications.

Elucidate Off-Target Effects: Identify unintended protein interactions that could explain side effects or contraindications, providing crucial information for assessing its long-term safety profile. marquette.edu

Validate Mechanisms of Action: Provide direct, physical evidence of its engagement with the prostacyclin receptor and other signaling pathway components in a complex biological matrix.

While specific chemical proteomics studies on this compound have yet to be published, this approach holds immense promise for deepening our understanding of its pharmacology and paving the way for the rational design of next-generation analogues with improved selectivity and efficacy.

Development of Advanced In Vitro and Ex Vivo Organoid Models for Complex Physiological Systems

Traditional two-dimensional (2D) cell cultures have long been the workhorse of preclinical drug testing, but they often fail to replicate the complex architecture and multicellular interactions of native human tissues. This gap between in vitro models and in vivo reality is a major contributor to the high attrition rate of drug candidates. Organoid technology, which involves the 3D culture of stem cells that self-organize into miniature, organ-like structures, offers a far more physiologically relevant platform. researchgate.netyoutube.com

The application of organoid models is a significant emerging direction for this compound research. Organoids can recapitulate key aspects of organ structure and function, making them ideal for studying the effects of drugs in a more realistic context. researchgate.netstanford.edu Research on other prostaglandin (B15479496) analogues has already demonstrated the utility of this approach. For instance, 3D organoids derived from human orbital fibroblasts have been successfully used to study the effects of prostaglandin F2α agonists on adipogenesis and extracellular matrix expression. nih.gov Similarly, mouse colonic organoids have been instrumental in detailing how prostaglandin E2 (PGE2) promotes the expansion of Lgr5+ colonic stem cells, a key process in tumorigenesis. nih.gov

Future research on this compound could leverage organoid technology in several ways:

Pulmonary Organoids: To model pulmonary arterial hypertension, allowing for detailed investigation of this compound's effects on vascular remodeling and smooth muscle cell proliferation in a human-relevant 3D environment.

Vascularized Organoids: The development of heart or liver organoids that generate their own blood vessels would provide an unparalleled opportunity to study this compound's vasodilatory and anti-thrombotic effects on a functional microvasculature. stanford.edu

Multi-Organ-on-a-Chip Systems: Integrating different organoid types (e.g., liver and kidney) on a microfluidic chip could be used to study the systemic metabolism and potential toxicity of this compound and its analogues in a more holistic manner. researchgate.net

By providing a more accurate window into human physiology, these advanced in vitro and ex vivo models are poised to accelerate the preclinical evaluation of this compound and guide its clinical applications.

Integration of Systems Biology and Network Pharmacology Approaches

The biological effects of a drug are rarely confined to a single linear pathway but rather emerge from complex, interconnected networks of molecular interactions. Systems biology and network pharmacology are integrative disciplines that analyze these complex networks to provide a holistic understanding of drug action. nih.gov This paradigm shifts the focus from a single target to the broader biological system, offering insights into polypharmacology, drug repurposing, and predicting adverse effects. researchgate.net

For this compound, a systems-level analysis represents a critical future perspective. While no dedicated network pharmacology studies on this compound have been performed, network meta-analyses of other prostacyclin analogues for pulmonary arterial hypertension have already demonstrated the power of this approach in comparing the efficacy and safety of related drugs within a class. nih.govnih.gov

The integration of systems biology and network pharmacology in future this compound research could involve:

Pathway and Network Construction: Building comprehensive interaction maps based on existing literature and high-throughput data (e.g., from proteomics or transcriptomics) to visualize the signaling pathways modulated by this compound. This would include its primary effects via the prostacyclin receptor and downstream effectors like cyclic AMP (cAMP), as well as potential crosstalk with other pathways like the EGFR/MAPK and PI3-K/Akt signaling cascades. nih.govnih.gov

Computational Modeling and Simulation: Using the constructed networks to computationally model the effects of this compound. This can help predict how its impact might vary across different cell types or disease states and identify key nodes in the network that are most critical for its therapeutic effect.

Drug Repurposing: By analyzing the "disease network" and the "drug network," researchers can identify unexpected overlaps, suggesting potential new therapeutic applications for this compound in diseases that share common molecular pathways.

This in silico approach, when combined with experimental validation, can significantly enhance the efficiency of drug discovery and development, allowing researchers to better predict the multifaceted effects of this compound on human health and disease.

Investigation of this compound's Role in Specific Cellular Homeostatic Processes

Homeostasis is the dynamic process by which cells maintain a stable internal environment in the face of external perturbations. This compound, as a prostacyclin analogue, is fundamentally involved in maintaining vascular homeostasis through its potent effects on vasodilation and inhibition of platelet aggregation. nih.gov These actions help regulate blood flow and prevent the formation of unwanted blood clots, which are critical homeostatic functions of the circulatory system.

An important emerging research direction is to investigate whether the influence of this compound extends beyond vascular control to other fundamental cellular homeostatic processes. A key area of interest is the interplay between prostacyclin signaling and cellular redox homeostasis. mdpi.com Redox homeostasis involves the careful balance between the production of reactive oxygen species (ROS) and their removal by antioxidant systems, such as those involving glutathione (B108866) and thioredoxin. mdpi.com Disruptions in this balance lead to oxidative stress, a condition implicated in numerous pathologies, including cardiovascular and inflammatory diseases.

Future research could explore:

Modulation of Redox-Sensitive Pathways: Investigating whether this compound can influence key regulators of the cellular redox state. Given that inflammation and vascular tone are tightly linked to redox signaling, it is plausible that this compound's effects are mediated, in part, through the modulation of antioxidant enzymes or transcription factors that control the antioxidant response.

Effects on Protein Homeostasis (Proteostasis): Exploring if this compound impacts cellular machinery responsible for protein synthesis, folding, and degradation. Maintaining proteostasis is vital for cell function, and its disruption is a hallmark of many diseases.

Impact on Mitochondrial Function: Assessing the effects of this compound on mitochondrial health, as mitochondria are central hubs for both energy metabolism and the regulation of cellular homeostasis.

By examining this compound's role in these core cellular maintenance programs, researchers may uncover novel mechanisms contributing to its therapeutic efficacy and identify new avenues for intervention in diseases characterized by homeostatic imbalance.

Innovations in Asymmetric Synthesis for Stereochemically Complex Analogues

The biological activity of complex molecules like this compound is critically dependent on their precise three-dimensional structure, or stereochemistry. Therefore, the ability to synthesize specific stereoisomers efficiently and with high purity is paramount. Organic synthesis research has made remarkable strides in developing innovative methods for the asymmetric synthesis of prostaglandins (B1171923) and their analogues, moving beyond classical, multi-step approaches to more streamlined and scalable strategies. rsc.orgnih.gov

Key innovations that are shaping the synthesis of this compound analogues include:

| Synthetic Strategy | Key Reactions & Catalysts | Advantages |

| Organocatalytic Domino Reactions | Asymmetric domino Michael/Michael reaction catalyzed by diphenylprolinol silyl (B83357) ether. oup.com | Forms the core cyclopentane (B165970) skeleton with multiple stereocenters in a single, highly enantioselective step. |

| Chemoenzymatic Synthesis | Lipase-mediated resolution steps; radical-based bond disconnections followed by nickel-catalyzed couplings. nih.gov | Utilizes enzymes for highly selective reactions, leading to scalable and cost-effective production of key chiral intermediates. |

| Metal-Catalyzed Cross-Coupling | Asymmetric Rhodium-catalyzed Suzuki–Miyaura reaction; Palladium-catalyzed Tsuji-Trost reaction. acs.org | Allows for the modular and stereocontrolled installation of the complex side chains characteristic of prostaglandins. |

| Pot-Economical Sequences | Intramolecular Horner–Wadsworth–Emmons reaction; Suzuki–Miyaura coupling. | Combines multiple synthetic steps into fewer operations, significantly improving efficiency and yield. |

These advanced synthetic methodologies are not merely academic exercises; they are enabling tools that facilitate the rapid generation of novel, stereochemically complex analogues of this compound. acs.org By systematically modifying different parts of the molecular scaffold, chemists can create libraries of related compounds. These libraries are invaluable for structure-activity relationship (SAR) studies, helping to identify which molecular features are essential for potency and which can be altered to improve properties like stability, selectivity, or oral bioavailability. This synergy between innovative synthesis and biological evaluation is crucial for driving the development of the next generation of prostacyclin-based therapeutics.

Q & A

Q. What are the key experimental design considerations for synthesizing Clinprost in a laboratory setting?

Methodological Answer:

- The total synthesis of this compound requires optimization of pot-economical protocols to minimize reaction steps and intermediates. Hayashi et al. (2021) achieved this in 17 steps using a bicyclo[3.3.0]octene fragment as a key intermediate .

- Critical parameters include solvent selection (e.g., anhydrous conditions for organometallic reactions), temperature control (±2°C for exothermic steps), and purity validation via HPLC (>98% purity thresholds) .

- Reproducibility hinges on detailed documentation of stoichiometry, catalyst loading (e.g., palladium-based catalysts at 5 mol%), and inert atmosphere protocols (argon/nitrogen) .

Q. How should researchers validate the structural identity and purity of newly synthesized this compound analogs?

Methodological Answer:

- Use a combination of /-NMR (500 MHz or higher) for structural confirmation, cross-referenced with computational simulations (DFT for stereochemical assignments) .

- Purity must be confirmed via HPLC-MS (C18 column, acetonitrile/water gradient) and elemental analysis (deviation ≤0.4% for C, H, N) .

- For novel analogs, provide X-ray crystallography data or comparative IR/Raman spectra against reference standards .

Q. What statistical methods are recommended for analyzing preclinical efficacy data for this compound?

Methodological Answer:

- Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes (<30) and ANOVA with Tukey post hoc correction for multi-group comparisons .

- Report effect sizes (Cohen’s d or Hedges’ g) to quantify treatment magnitude, avoiding overreliance on p-values .

- Pre-register analysis plans to mitigate bias, particularly in dose-response studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo neuroprotective effects of this compound?

Methodological Answer:

- Conduct pharmacokinetic bridging studies to assess blood-brain barrier (BBB) penetration using LC-MS/MS quantification of unbound drug fractions in cerebrospinal fluid .

- Evaluate species-specific metabolic pathways: e.g., murine CYP450 isoforms may accelerate this compound clearance compared to human liver microsomes .

- Apply Hill-slope modeling to reconcile EC50 disparities between cell-based assays and animal models .

Q. What strategies optimize the scalability of this compound synthesis while maintaining enantiomeric excess (>99%)?

Methodological Answer:

- Replace chiral auxiliaries with asymmetric catalysis (e.g., Noyori hydrogenation for ketone intermediates) to reduce step count .

- Implement continuous-flow reactors for oxidation steps (e.g., Swern oxidation) to enhance yield reproducibility .

- Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like ee% and intermediate stability .

Q. How should meta-analyses address heterogeneity in preclinical studies of this compound’s therapeutic window?

Methodological Answer:

- Apply PRISMA guidelines with strict inclusion criteria (e.g., ≥10 mg/kg dosing, rodent models only) .

- Quantify heterogeneity via -statistics; if >50%, perform subgroup analyses by study design (e.g., blinded vs. unblinded) or dosing regimen .

- Use funnel plots and Egger’s regression to assess publication bias, particularly for small-study effects .

Q. What methodologies ensure ethical rigor in translational studies evaluating this compound’s long-term toxicity?

Methodological Answer:

- Follow ICH S7A guidelines for cardiovascular safety pharmacology, including telemetry-based hemodynamic monitoring in conscious animals .

- Implement 3R principles (Replacement, Reduction, Refinement): use in silico toxicity prediction tools (e.g., Derek Nexus) prior to in vivo testing .

- Disclose all adverse events (AEs) in publications, including non-significant trends (e.g., 10% weight loss threshold) .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.